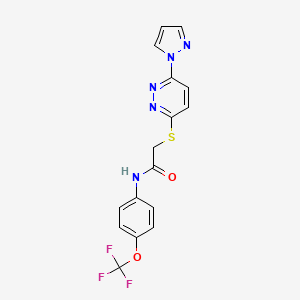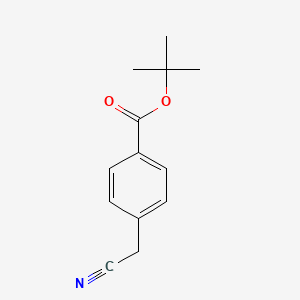
Tert-butyl 4-(cyanomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(cyanomethyl)benzoate is a chemical compound with the molecular formula C13H15NO2. It belongs to the class of benzoates and is widely used in various scientific fields due to its unique properties. This compound is known for its applications in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Tert-butyl 4-(cyanomethyl)benzoate is a complex organic compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The reactions can be either SN1 or SN2, depending on the nature of the benzylic halides . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide . This reaction occurs at room temperature and results in the synthesis of various derivatives of tert-butyl peresters .
Result of Action
The result of the compound’s action is the formation of various derivatives of tert-butyl peresters . These derivatives are important in organic transformations, particularly as oxidants in oxidation reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by temperature . Moreover, the presence of other chemicals, such as N-bromosuccinimide (NBS), can also influence the compound’s reactions .
Preparation Methods
The synthesis of tert-butyl 4-(cyanomethyl)benzoate involves several steps. One common method includes the substitution reaction of 4-methyl benzoic acid with chlorine to obtain 4-chloromethyl benzoic acid. This intermediate is then reacted with thionyl chloride and potassium tert-butoxide to produce the final product . Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature .
Chemical Reactions Analysis
Tert-butyl 4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzylic position of the compound is reactive and can undergo substitution reactions.
Common reagents used in these reactions include thionyl chloride, potassium tert-butoxide, and tert-butyl hydroperoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(cyanomethyl)benzoate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Tert-butyl 4-(cyanomethyl)benzoate can be compared with other similar compounds such as tert-butyl benzoate and other benzoate esters. These compounds share similar structural features but differ in their reactivity and applications . The unique properties of this compound, such as its reactivity at the benzylic position, make it distinct from other benzoate esters .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMNGBKFGGNJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
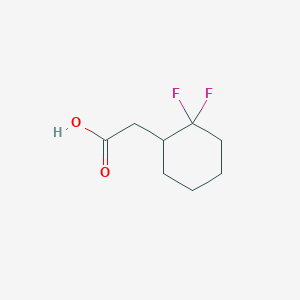
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)
![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)
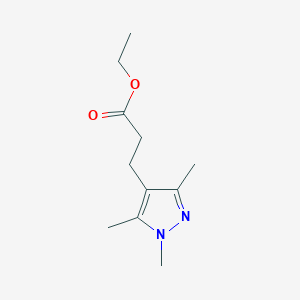

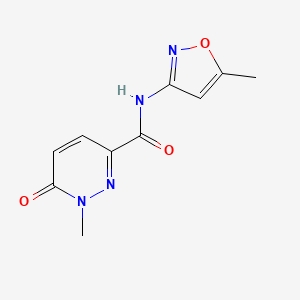
![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)
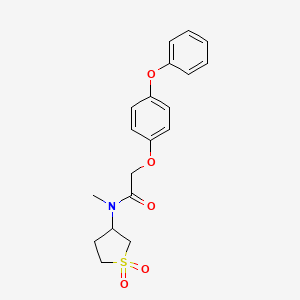
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2373366.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)
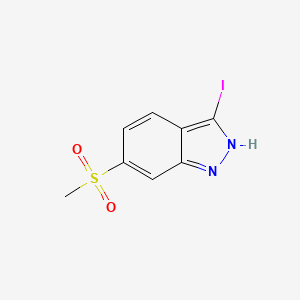
![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
